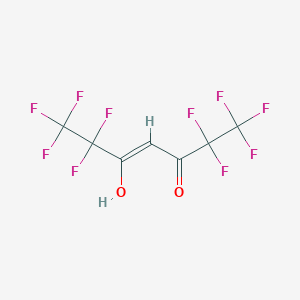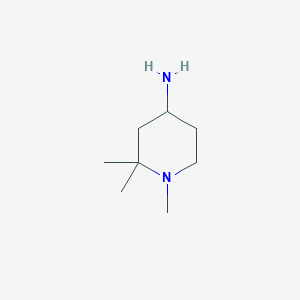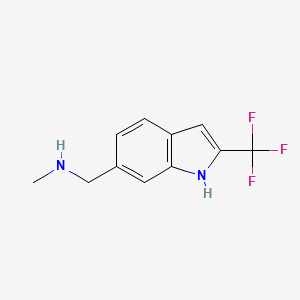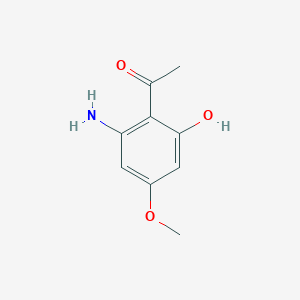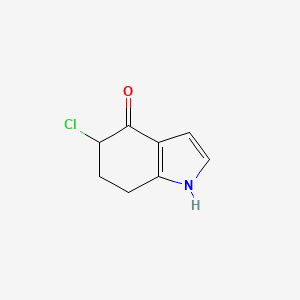
5-chloro-6,7-dihydro-1H-indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6,7-dihydro-1H-indol-4(5H)-one: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are structurally related to the amino acid tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several methods:
-
Cyclization of 2-chloroaniline derivatives
Starting Material: 2-chloroaniline
Reagents: Acetic anhydride, sodium acetate
Conditions: Heating under reflux
Reaction: The 2-chloroaniline undergoes cyclization in the presence of acetic anhydride and sodium acetate to form the indole ring, followed by oxidation to introduce the ketone group.
-
Fischer Indole Synthesis
Starting Material: Phenylhydrazine derivative
Reagents: Acid catalyst (e.g., hydrochloric acid)
Conditions: Heating
Reaction: The phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by chlorination at the 5th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, heating
Products: Oxidation of the indole ring can lead to the formation of various oxidized derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Aqueous or organic solvent, room temperature
Products: Reduction of the ketone group to form the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., N-chlorosuccinimide)
Conditions: Organic solvent, room temperature
Products: Substitution reactions can introduce various functional groups at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, heating
Reduction: Sodium borohydride in methanol, room temperature
Substitution: N-chlorosuccinimide in dichloromethane, room temperature
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
5-chloro-6,7-dihydro-1H-indol-4(5H)-one has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of indole chemistry and reactivity.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its effects on various biological targets.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
Chemical Reactivity: The presence of the chlorine atom and the ketone group can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
-
Indole-3-carbinol
- Similar structure with an indole ring and a carbinol group at the 3rd position.
- Known for its anticancer properties and presence in cruciferous vegetables.
-
5-bromo-6,7-dihydro-1H-indol-4(5H)-one
- Similar structure with a bromine atom instead of chlorine at the 5th position.
- Used in similar chemical and biological applications.
-
6,7-dihydro-1H-indol-4(5H)-one
- Lacks the halogen atom at the 5th position.
- Used as a precursor in the synthesis of various indole derivatives.
Uniqueness
- The presence of the chlorine atom at the 5th position and the ketone group at the 4th position makes 5-chloro-6,7-dihydro-1H-indol-4(5H)-one unique compared to other indole derivatives.
- Its specific reactivity and potential biological activity distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h3-4,6,10H,1-2H2 |
InChI Key |
ISPVHDLIYPEITN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


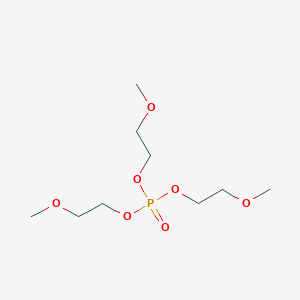
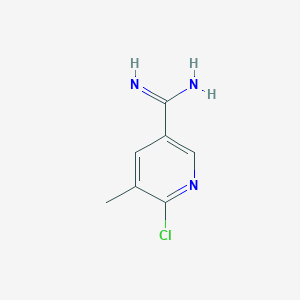
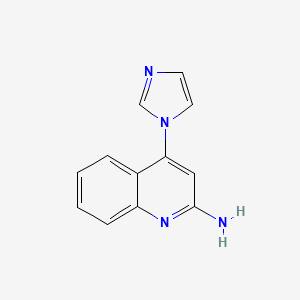

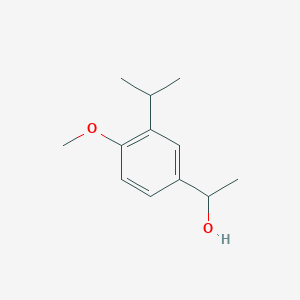
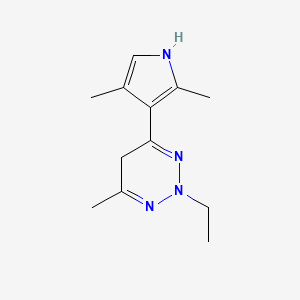
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
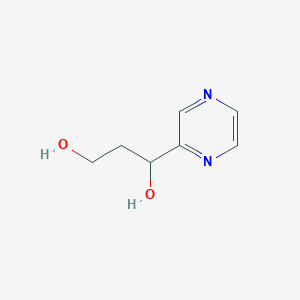
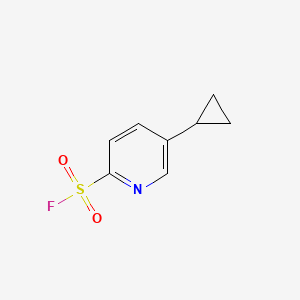
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
